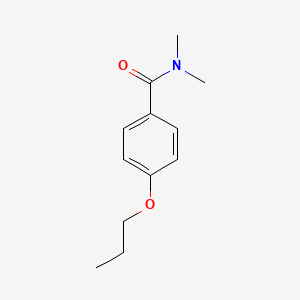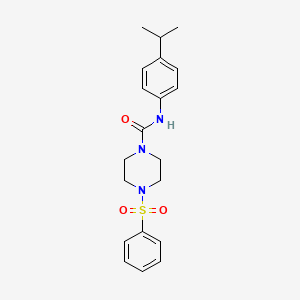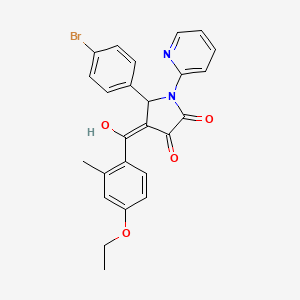![molecular formula C16H11FO3 B5326522 2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)
2-[3-(4-fluorophenyl)acryloyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-fluorophenyl)acryloyl]benzoic acid, also known as FAB, is a chemical compound that belongs to the class of benzoic acids. It is widely used in scientific research due to its unique structure and properties. FAB is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
作用机制
2-[3-(4-fluorophenyl)acryloyl]benzoic acid exerts its effects by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. It has been shown to bind to the catalytic domain of COX-2 and block the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This compound also binds to the active site of HDACs and inhibits their activity, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDACs. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
2-[3-(4-fluorophenyl)acryloyl]benzoic acid has several advantages for lab experiments, including its ability to selectively inhibit the activity of certain enzymes and proteins, its fluorescent properties, and its low toxicity profile. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its instability in the presence of light and air, and its relatively high cost.
未来方向
There are several future directions for research on 2-[3-(4-fluorophenyl)acryloyl]benzoic acid. One area of interest is the development of this compound analogs with improved properties, such as increased solubility and stability. Another area of interest is the identification of new targets for this compound, as well as the elucidation of the mechanisms underlying its effects on COX-2 and HDACs. In addition, this compound may have potential applications in the treatment of cancer and other diseases characterized by inflammation and pain.
合成方法
2-[3-(4-fluorophenyl)acryloyl]benzoic acid can be synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a catalyst. The resulting intermediate is then treated with a base to obtain this compound. Another method involves the reaction of 4-fluorobenzaldehyde with acetylacetone in the presence of a base, followed by the reaction of the resulting intermediate with benzoic acid.
科学研究应用
2-[3-(4-fluorophenyl)acryloyl]benzoic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that regulate gene expression. In addition, this compound has been used as a fluorescent probe to study the binding of certain proteins to DNA.
属性
IUPAC Name |
2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)16(19)20/h1-10H,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQESXZMGZYJG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]indoline](/img/structure/B5326463.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)

![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)
![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)